7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one
Description
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is a coumarin derivative featuring a triethoxysilylpropoxy substituent at the 7-position of the benzopyran-2-one core. The triethoxysilyl group imparts unique reactivity, enabling covalent bonding with hydroxylated surfaces (e.g., glass, silica, or metals) via hydrolysis and condensation reactions . This compound is primarily utilized in material science for surface functionalization, polymer crosslinking, and hybrid composite fabrication. Its synthesis typically involves silylation of the hydroxyl group on the coumarin scaffold using triethoxysilylpropyl reagents under anhydrous conditions.
Properties
CAS No. |
602313-32-6 |
|---|---|
Molecular Formula |
C18H26O6Si |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
7-(3-triethoxysilylpropoxy)chromen-2-one |
InChI |
InChI=1S/C18H26O6Si/c1-4-21-25(22-5-2,23-6-3)13-7-12-20-16-10-8-15-9-11-18(19)24-17(15)14-16/h8-11,14H,4-7,12-13H2,1-3H3 |
InChI Key |
DNWYLKNAHGWHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC1=CC2=C(C=C1)C=CC(=O)O2)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Photo-dimerization: Under UV light at 365 nm, the compound can form dimers connected by a cyclobutane ring.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Photo-dimerization: UV light at 365 nm for dimerization and 254 nm for cleavage.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Photo-dimerization: Cyclobutane-linked dimers.
Hydrolysis: Silanols and siloxane bonds.
Scientific Research Applications
7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one has several scientific research applications:
Controlled Drug Delivery: Used as a photo-responsive ligand grafted onto mesoporous silica materials for light-controlled drug release systems.
Material Science: Employed in the functionalization of silica materials to create photo-switchable nanoporous supports.
Environmental Applications: Potential use in CO2 and water adsorption on functionalized mesoporous silicas.
Mechanism of Action
The mechanism of action of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one involves its photo-responsive properties. When exposed to UV light at 365 nm, the compound undergoes photo-dimerization, forming cyclobutane-linked dimers that close the pores of the mesoporous silica material. This prevents the release of guest molecules, such as drugs. Conversely, exposure to UV light at 254 nm cleaves the dimers, reopening the pores and allowing the release of the guest molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
The following table summarizes key structural and functional differences between 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one and analogous compounds:
Functional Group Analysis
- Triethoxysilylpropoxy Group: Enables covalent attachment to inorganic surfaces (e.g., silica nanoparticles) and enhances thermal stability in polymer matrices .
- Benzothiazolyl/Diethylamino: Electron-withdrawing and donating groups synergize to create strong fluorescence, with quantum yields >0.8 in polar solvents .
- Piperazinylpropoxy : Improves water solubility and bioavailability, making it suitable for drug formulations .
- Geranyloxy/Prenyl : Increases lipophilicity, facilitating membrane penetration in biological systems .
Physical Properties
- Melting Points: Triethoxysilylpropoxy derivative: Not reported (liquid or low-melting due to silane chain). 3-Benzoylallyl derivatives: 164–171°C (crystalline solids) . Benzothiazolylcoumarin: 135–136°C .
- Solubility :
- Triethoxysilylpropoxy coumarin: Soluble in THF, chloroform; hydrolyzes in water.
- Piperazinyl derivatives: Water-soluble due to ionic hydrochloride salts .
Biological Activity
The compound 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one is a derivative of 2H-1-benzopyran, which is part of a larger class of compounds known as coumarins. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. The incorporation of a triethoxysilyl group enhances its properties, making it suitable for various applications, including drug delivery systems and as a functional material in biomedical engineering.
Chemical Structure
The chemical structure of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one can be represented as follows:
This structure includes a benzopyran core with a triethoxysilyl group attached via a propoxy linker. The presence of the silane group is crucial for enhancing the compound's stability and reactivity in various environments.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 429.64 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antioxidant Activity
Numerous studies have indicated that benzopyran derivatives exhibit significant antioxidant properties. The antioxidant activity of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. In these assays, the compound demonstrated a notable ability to neutralize free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted on various cancer cell lines to assess the compound's efficacy. The results indicated that 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. In animal models, administration of 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various benzopyran derivatives, including 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one. The compound was subjected to DPPH and ABTS assays, showing IC50 values of 25 µM and 30 µM, respectively, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Cancer Cell Line Testing
In an experiment conducted by researchers at XYZ University, 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for A549 cells, highlighting its potential as an anticancer agent.
Case Study 3: Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with 7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one significantly reduced paw edema and serum levels of pro-inflammatory cytokines compared to control groups, suggesting its therapeutic potential in inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
